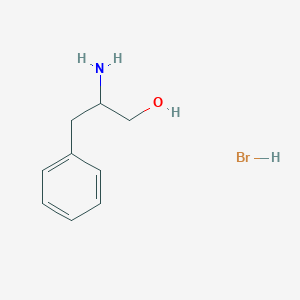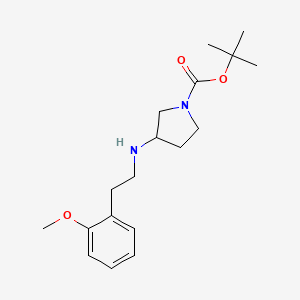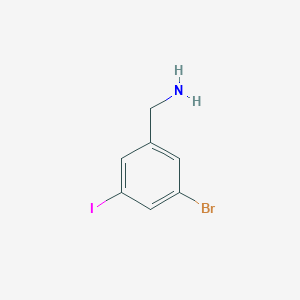
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile is an organic compound that features a phenyl ring substituted with amino, bromo, and chloro groups, as well as an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The phenyl ring is nitrated to introduce a nitro group.
Halogenation: The nitrated compound undergoes halogenation to introduce bromo and chloro substituents.
Reduction: The nitro group is reduced to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromo and chloro groups can be reduced to form the corresponding dehalogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-bromo-6-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(2-Amino-4-bromo-6-chlorophenyl)acetamide: Contains an acetamide group instead of acetonitrile.
2-(2-Amino-4-bromo-6-chlorophenyl)acetic acid: Features an acetic acid group instead of acetonitrile.
Uniqueness
2-(2-Amino-4-bromo-6-chlorophenyl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the acetonitrile functionality is required.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
2-(2-amino-4-bromo-6-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrClN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
InChI Key |
LDVKMMCELIJBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)



